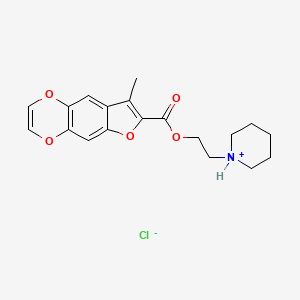

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride

Description

The compound Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is a synthetic organic molecule featuring a fused furo-benzodioxin core. The structure includes a methyl group at position 8, a carboxylic acid esterified to a 2-piperidinoethyl group, and a hydrochloride salt.

Key structural attributes:

- Ester side chain: The 2-piperidinoethyl ester group enhances solubility via protonation of the piperidine nitrogen, while the hydrochloride salt further improves aqueous compatibility.

- Methyl substitution: The 8-methyl group may influence steric hindrance and metabolic stability.

Properties

CAS No. |

35685-97-3 |

|---|---|

Molecular Formula |

C19H22ClNO5 |

Molecular Weight |

379.8 g/mol |

IUPAC Name |

2-piperidin-1-ium-1-ylethyl 8-methylfuro[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |

InChI |

InChI=1S/C19H21NO5.ClH/c1-13-14-11-16-17(23-10-9-22-16)12-15(14)25-18(13)19(21)24-8-7-20-5-3-2-4-6-20;/h9-12H,2-8H2,1H3;1H |

InChI Key |

PEADGMIQEUCUMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCC[NH+]4CCCCC4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.

Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

Esterification with Piperidinoethyl Group: The carboxylic acid group is then esterified with 2-piperidinoethanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.

Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinoethyl moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and functional groups.

Structural Analogs and Derivatives

Physicochemical Properties

- Hydrochloride Salts : Enhanced aqueous solubility compared to free bases (e.g., Flavoxate Hydrochloride’s compliance with USP solubility criteria ).

- Ester Chain Variations: Piperidinoethyl (target) vs.

- Melting Points : Brominated pyrazolo-pyridine derivatives () exhibit higher melting points (~207°C) due to increased molecular rigidity , whereas carbazole derivatives () show lower mp (e.g., 9b : 122°C) .

Spectroscopic and Analytical Data

- IR Spectroscopy : Ester carbonyl peaks (~1710 cm⁻¹) and amine-related bands (~3080 cm⁻¹) are consistent across analogs .

- Mass Spectrometry : Flavoxate’s molecular ion (M+• 372) fragments via loss of tBu (to m/z 316), while CID 37215 shows [M+H]+ at m/z 304 .

Pharmacological Implications (Inferred)

- Smooth Muscle Activity : Flavoxate’s activity on the urogenital tract suggests the target compound may share similar mechanisms due to structural overlap (ester side chain, aromatic core).

- Metabolic Stability : The 8-methyl group in the target compound may reduce oxidative metabolism compared to unsubstituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.